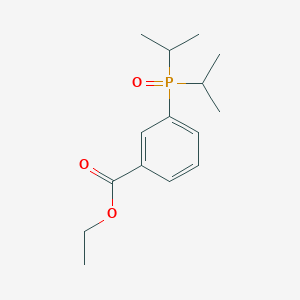
bis(4-methoxyphenyl) phenyl phosphate
Übersicht
Beschreibung
Bis(4-methoxyphenyl) phenyl phosphate is a chemical compound that is commonly used in scientific research. It is also known as 2,2-bis(4-methoxyphenyl) phenyl phosphate or bisphenol S (BPS). This compound is a derivative of bisphenol A (BPA), which is a widely used industrial chemical. BPA has been linked to various health problems, including cancer, reproductive issues, and developmental disorders. As a result, researchers have been exploring alternative chemicals that can be used in place of BPA. Bis(4-methoxyphenyl) phenyl phosphate is one such alternative that has gained attention in recent years.
Wirkmechanismus
The mechanism of action of bis(4-methoxyphenyl) phenyl phosphate is not fully understood. However, it is believed to act as an endocrine disruptor, similar to BPA. Endocrine disruptors are chemicals that can interfere with the body's hormonal system. Bis(4-methoxyphenyl) phenyl phosphate has been shown to bind to estrogen receptors, which can affect the body's response to estrogen.
Biochemical and Physiological Effects
Bis(4-methoxyphenyl) phenyl phosphate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can affect cell proliferation, apoptosis, and gene expression. It has also been shown to affect the development of zebrafish embryos. In vivo studies have shown that it can affect reproductive function, thyroid function, and glucose metabolism in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bis(4-methoxyphenyl) phenyl phosphate in lab experiments is that it is a relatively inexpensive chemical that is readily available. It is also less toxic than BPA, which makes it safer to handle. However, one limitation is that it is not as well-studied as BPA, which means that its effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for research on bis(4-methoxyphenyl) phenyl phosphate. One area of research is in the development of safer flame retardants. Bis(4-methoxyphenyl) phenyl phosphate has shown promise in this area, but more research is needed to fully understand its effectiveness and safety. Another area of research is in the development of alternative chemicals to replace BPA in consumer products. Bis(4-methoxyphenyl) phenyl phosphate is one such alternative, but more research is needed to fully understand its effects on human health. Finally, more research is needed to understand the mechanism of action of bis(4-methoxyphenyl) phenyl phosphate and its effects on various physiological systems.
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl) phenyl phosphate has been used in various scientific research applications. One area of research is in the development of flame retardants. Bis(4-methoxyphenyl) phenyl phosphate has been shown to be an effective flame retardant in plastics and other materials. It has also been used in the development of epoxy resins, which are commonly used in coatings, adhesives, and composites.
Eigenschaften
IUPAC Name |
bis(4-methoxyphenyl) phenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O6P/c1-22-16-8-12-19(13-9-16)25-27(21,24-18-6-4-3-5-7-18)26-20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUYVCYOSGTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) phenyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B3821043.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821047.png)
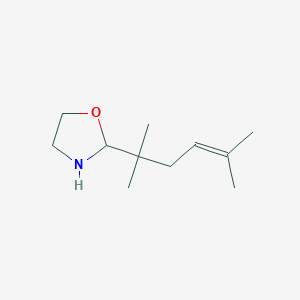
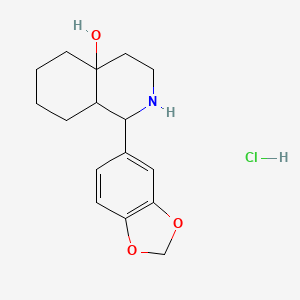

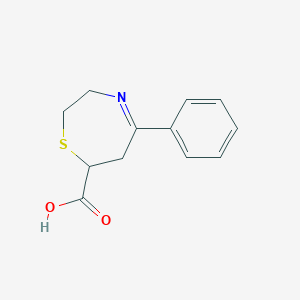
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3821119.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B3821124.png)


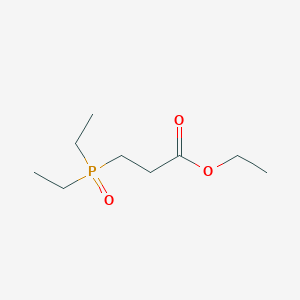
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3821140.png)
